molecular formula C13H17NO4 B558675 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid CAS No. 81196-09-0

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Cat. No.: B558675
CAS No.: 81196-09-0
M. Wt: 251,28 g/mole
InChI Key: ZXYKUPPWJMOKGE-UHFFFAOYSA-N
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Description

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is an organic compound with the molecular formula C13H17NO4. It is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amines during chemical reactions.

Mechanism of Action

Target of Action

It’s known that boc-protected amino acids are often used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in these biochemical pathways.

Mode of Action

The BOC group in the compound serves as a protecting group for the amino function . It’s stable towards most nucleophiles and bases , allowing the compound to interact with its targets without unwanted side reactions . The BOC group can be cleaved by mild acidolysis , enabling the release of the active amino function at the appropriate stage in a synthetic process .

Biochemical Pathways

The compound is likely involved in peptide synthesis pathways . BOC-protected amino acids, such as this compound, are used as starting materials in dipeptide synthesis . The exact biochemical pathways and their downstream effects would depend on the specific targets and the context of the synthesis.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and the context of the synthesis. In general, the use of BOC-protected amino acids in peptide synthesis can lead to the formation of peptides with desired properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive groups can influence the compound’s action, efficacy, and stability . For instance, the BOC group can be cleaved under acidic conditions , and the compound’s reactivity may be affected by the presence of other reactive groups in the reaction mixture .

Biochemical Analysis

Biochemical Properties

It is known that the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid may interact with enzymes and proteins involved in amine metabolism.

Molecular Mechanism

It is known that the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that this compound may undergo similar reactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid typically involves the following steps:

    Protection of the amine group: The amine group of 4-aminophenylacetic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This reaction forms the Boc-protected amine.

    Formation of the acetic acid derivative: The Boc-protected amine is then reacted with bromoacetic acid or its derivatives under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid undergoes various types of chemical reactions, including:

    Substitution reactions: The Boc-protected amine can be substituted with other functional groups under appropriate conditions.

    Deprotection reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions

    Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

    Deprotection reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.

Major Products Formed

    Substitution reactions: The major products depend on the electrophile used in the reaction.

    Deprotection reactions: The major product is the free amine, 4-aminophenylacetic acid.

Scientific Research Applications

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
  • 4-((tert-Butoxycarbonyl)amino)phenylboronic acid
  • N-(tert-Butoxycarbonyl)ethanolamine

Uniqueness

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is unique due to its specific structure, which includes a Boc-protected amine attached to a phenylacetic acid moiety. This combination makes it particularly useful in organic synthesis, providing both protection for the amine group and a functional handle for further chemical modifications.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYKUPPWJMOKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385008
Record name {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81196-09-0
Record name {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 20 mL of a methanol solution containing 0.7 g of ethyl-4-tert-butoxycarbonylaminophenylacetate, 13 mL of 1M aqueous sodium hydroxide solution was added and stirred at room temperature for a day and night. The reaction liquid was concentrated under reduced pressure, and rendered acidic with 2M aqueous citric acid solution. The precipitated crystal was recovered by filtration under cooling with ice, to provide 0.40 g of 4-t-butoxycarbonylaminophenylacetic acid as pale yellow crystal. The compound was dissolved in 13 mL of THF, and to which 0.40 g of CDI was added, followed by 2 hours' stirring at room temperature. Then 13 mL of a THF solution containing 0.71 g of DBU and 0.26 g of 5-amino-3-(4-fluorophenyl)-4-pyrimidinylisoxazole were added and stirred for a night at room temperature. The solvent was distilled off of the reaction solution under reduced pressure and water was added to the residue, followed by extraction with ethyl acetate. The ethyl acetate extract was dried over anhydrous magnesium sulfate and removed of the solvent by distillation under reduced pressure. The residue was purified on 30 g silica gel chromatography (eluent, chloroform:methanol=100:1), and the crystalline residue was washed with ether-hexane to provide 0.364 g (yield: 46%) of the title compound.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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